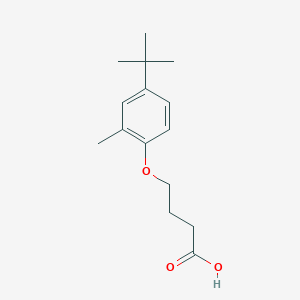

4-(4-Tert-butyl-2-methylphenoxy)butanoic acid

Vue d'ensemble

Description

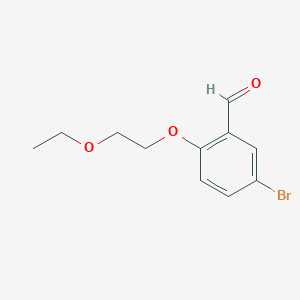

4-(4-Tert-butyl-2-methylphenoxy)butanoic acid, also known as 4-TBMA, is an organic compound with the molecular formula C15H22O3 and a molecular weight of 250.34 . It is a widely studied compound with potential applications in various fields of research and industry.

Molecular Structure Analysis

The InChI code for 4-(4-Tert-butyl-2-methylphenoxy)butanoic acid is 1S/C15H22O3/c1-11-10-12(15(2,3)4)7-8-13(11)18-9-5-6-14(16)17/h7-8,10H,5-6,9H2,1-4H3,(H,16,17) . This indicates that the compound has a tert-butyl group and a methyl group attached to a phenyl ring, which is further connected to a butanoic acid group via an oxygen atom .Physical And Chemical Properties Analysis

4-(4-Tert-butyl-2-methylphenoxy)butanoic acid is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Tetranuclear and Pentanuclear Compounds of the Rare-Earth Metals: Synthesis and Magnetism

A study explored the synthesis of tetranuclear and pentanuclear compounds using a Schiff-base ligand derived from 4-tert-butyl-2,6-diformylphenol, demonstrating applications in the field of magnetism and the design of materials with potential for single-molecule magnet behavior (Yadav et al., 2015).

Antioxidant Activities of Phenols and Catechols

Research on the antioxidant activities of phenolic compounds, including derivatives of 4-tert-butylphenol, underlines their significance in understanding the chemical basis of antioxidant behavior and their potential applications in developing antioxidant agents (Barclay et al., 1999).

Spin Interaction in Zinc Complexes

A study on the spin interaction in octahedral zinc complexes involving Schiff and Mannich bases derived from substituted phenols illustrates the applications in the field of spintronics and the development of molecular magnetic materials (Orio et al., 2010).

Ruthenium-Catalyzed Alder Ene Type Reactions

This research demonstrates the use of related compounds in catalytic synthetic methodologies, specifically in the synthesis of natural products, showcasing the utility of these compounds in organic synthesis and the development of new reaction pathways (Trost et al., 1998).

Kinetics and Reaction Pathways for Transformation

A study on the transformation of 4-tert-butylphenol by ferrate(VI) oxidation process provides insights into environmental applications, particularly in water treatment and the removal of endocrine-disrupting chemicals (Zheng et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Propriétés

IUPAC Name |

4-(4-tert-butyl-2-methylphenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-11-10-12(15(2,3)4)7-8-13(11)18-9-5-6-14(16)17/h7-8,10H,5-6,9H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBENJXOKYASJSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)(C)C)OCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Tert-butyl-2-methylphenoxy)butanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(3-Methylphenyl)cyclopentyl]methanamine](/img/structure/B1517747.png)

![3-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}propanenitrile](/img/structure/B1517749.png)

![N-[(2-aminophenyl)methyl]-N-methylcyclohexanecarboxamide](/img/structure/B1517754.png)

![5-ethyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1517756.png)

![2-[(3-Cyanophenyl)methanesulfonamido]acetic acid](/img/structure/B1517760.png)

![[4-Bromo-2-(morpholin-4-yl)phenyl]methanol](/img/structure/B1517765.png)

![4-{Methyl[(methylcarbamoyl)methyl]sulfamoyl}butanoic acid](/img/structure/B1517770.png)